4-methyl-2-oxo-2H-chromen-7-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-oxo-2H-chromen-7-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic compound belonging to the coumarin family. Coumarins are known for their diverse biological and pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-ol with 4-methyl-2-oxo-2H-chromen-7-yl acetate. The reaction is often carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at ambient temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-2H-chromen-7-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
4-methyl-2-oxo-2H-chromen-7-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anticoagulant and anti-inflammatory effects.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and function.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anticoagulant Activity: It inhibits vitamin K epoxide reductase, thereby reducing the synthesis of clotting factors.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
- Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy(phenyl)acetate
Uniqueness
Its ability to undergo diverse chemical reactions also makes it a versatile compound for synthetic chemistry .
Properties
Molecular Formula |
C22H16O7 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 2-(4-methyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C22H16O7/c1-12-7-20(23)28-18-9-14(3-5-16(12)18)26-11-22(25)27-15-4-6-17-13(2)8-21(24)29-19(17)10-15/h3-10H,11H2,1-2H3 |
InChI Key |
XTUVPTJAHJPWNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.